![molecular formula C16H13ClN4 B14215378 Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- CAS No. 821784-02-5](/img/structure/B14215378.png)
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring, a pyridine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the cyclization of diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally benign reagents and catalysts is often preferred to minimize the ecological footprint.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interfere with enzyme activity or cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific application and context.
Propiedades
Número CAS |
821784-02-5 |
|---|---|
Fórmula molecular |
C16H13ClN4 |
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4/c17-14-3-1-2-12(8-14)9-20-16-11-19-15(10-21-16)13-4-6-18-7-5-13/h1-8,10-11H,9H2,(H,20,21) |
Clave InChI |
GNVQGGYFACLKOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


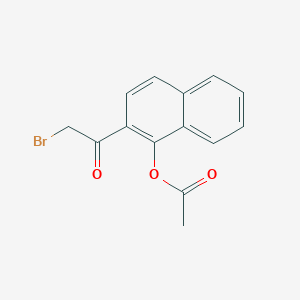
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

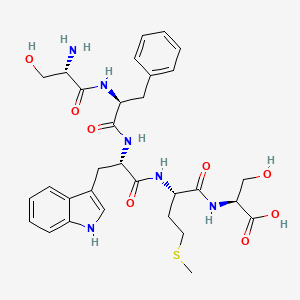
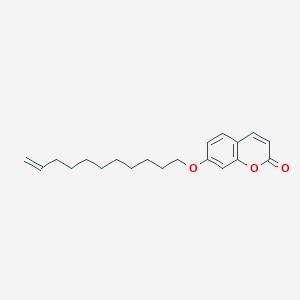
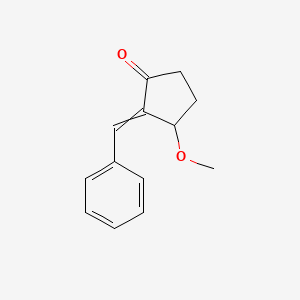
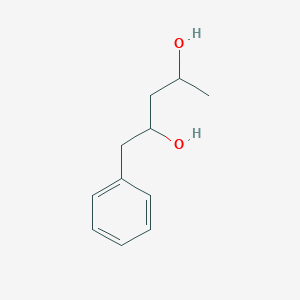
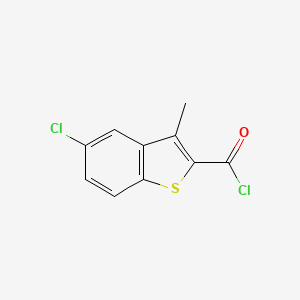
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
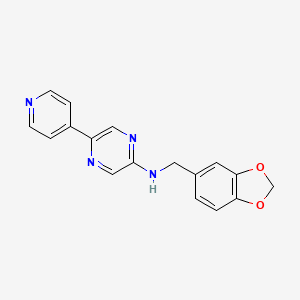
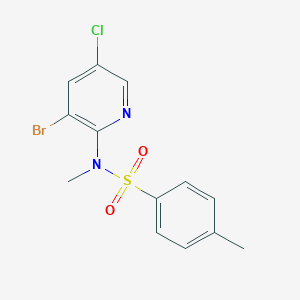
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
